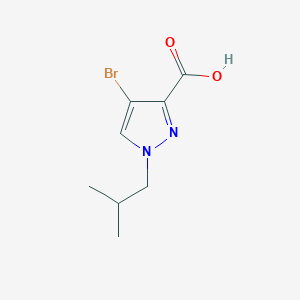

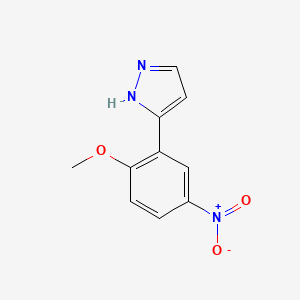

![molecular formula C7H3Br2N3 B3197802 5,8-Dibromopyrido[3,4-b]pyrazine CAS No. 1007128-70-2](/img/structure/B3197802.png)

5,8-Dibromopyrido[3,4-b]pyrazine

Overview

Description

5,8-Dibromopyrido[3,4-b]pyrazine is a heterocyclic compound with the chemical formula C7H3Br2N3 . It belongs to the pyrazine family and contains two bromine atoms at positions 5 and 8 on the pyrido[3,4-b]pyrazine ring system . This compound exhibits interesting electronic and photoelectric properties, making it relevant for optoelectronic applications.

Scientific Research Applications

Electrochromic Material Development

5,8-Dibromopyrido[3,4-b]pyrazine has been utilized in the development of novel electrochromic materials. Zhao et al. (2014) synthesized 5,8-dibromo-2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine as an acceptor unit, which was coupled with thiophene derivatives to create three novel monomers. These monomers were then used to form polymers with significant electrochromic properties, exhibiting high coloration efficiency, fast response times, and a notable change in transmittance in the near-IR region. This research suggests potential applications in NIR electrochromic devices (Zhao et al., 2014).

Anticancer Agent Synthesis

A different application area is in the synthesis of potential anticancer agents. Temple and Rener (1989) reported that racemic ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate, a derivative of pyrido[3,4-b]pyrazine, displayed antitumor activity in various in vivo experiments. The synthesis of the R and S isomers of this compound showed significant differences in potency in biological tests, indicating its potential as an anticancer agent (Temple & Rener, 1989).

Synthesis of Organic Optoelectronic Materials

The synthesis of organic optoelectronic materials is another significant application. Lassagne et al. (2018) worked on derivatives of pyrido[3,4-b]pyrazine for their application in the development of organic optoelectronic materials. They demonstrated that these compounds could be effectively used for creating pyrazino-fused carbazoles and carbolines, essential for the development of materials with potential use in optoelectronics and photovoltaics (Lassagne et al., 2018).

Design of Energetic Salts

In the realm of materials science, specifically in designing energetic salts, Duan et al. (2019) explored derivatives of pyrazine, including this compound. They conducted theoretical studies on a series of energetic salts composed of pyrazine-based anions and ammonium-based cations, leading to insights into their densities, heats of formation, energetic properties, and sensitivity. This research highlights the potential of pyrazine derivatives in designing high-performance energetic salts (Duan et al., 2019).

properties

IUPAC Name |

5,8-dibromopyrido[3,4-b]pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N3/c8-4-3-12-7(9)6-5(4)10-1-2-11-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIQZKROTCIZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=CN=C2Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

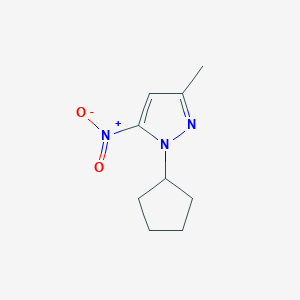

![4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B3197749.png)

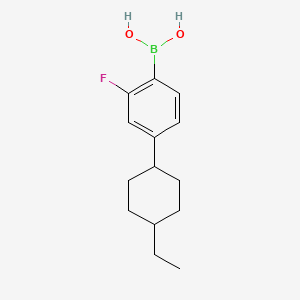

![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/structure/B3197774.png)

![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride](/img/structure/B3197784.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B3197793.png)

![4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B3197796.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide](/img/structure/B3197797.png)

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197816.png)